4-chloro-2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol is a synthetic organic compound that features a chloro-substituted phenol group and an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorophenol and 2,3-dihydro-1H-indene.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 4-chlorophenol with formaldehyde under acidic conditions to form 4-chloro-2-hydroxymethylphenol.
Amine Addition: The intermediate is then reacted with 2,3-dihydro-1H-indene-5-amine under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydroxy compound.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-chloro-2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the indene moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol: can be compared with other indene derivatives and chloro-substituted phenols.
Indene Derivatives: Compounds like 2,3-dihydro-1H-indene and its various substituted forms.
Chloro-substituted Phenols: Compounds such as 4-chlorophenol and 2-chlorophenol.
Uniqueness
The uniqueness of this compound lies in its combined structural features of a chloro-substituted phenol and an indene moiety. This combination imparts unique chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C16H16ClNO |
---|---|
Molecular Weight |
273.75 g/mol |
IUPAC Name |
4-chloro-2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol |
InChI |
InChI=1S/C16H16ClNO/c17-14-5-7-16(19)13(8-14)10-18-15-6-4-11-2-1-3-12(11)9-15/h4-9,18-19H,1-3,10H2 |
InChI Key |
KDQIUEPVCPOERE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NCC3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.